Z-PHE-ALA-OH chemical structure and properties
Z-PHE-ALA-OH chemical structure and properties
An In-Depth Technical Guide to Z-PHE-ALA-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine, commonly referred to as Z-Phe-Ala-OH, is a protected dipeptide of significant interest in the fields of peptide chemistry, drug discovery, and biotechnology. Its structure, featuring an N-terminal benzyloxycarbonyl (Z) protecting group, makes it a stable and versatile building block for the synthesis of more complex peptides. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental applications, and biological context of Z-Phe-Ala-OH, serving as a technical resource for professionals in scientific research and development.
Core Chemical and Physical Properties
Z-Phe-Ala-OH is a white to off-white crystalline powder. The benzyloxycarbonyl (Z) group provides protection for the N-terminus of the phenylalanine residue, allowing for controlled, stepwise peptide synthesis.[1][2] Its core properties are summarized below.
Table 1: Chemical Identifiers and Formula
| Identifier | Value |
| IUPAC Name | (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-phenylpropanoyl]amino]propanoic acid |
| Synonyms | N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine, Z-L-phenylalanyl-L-alanine, N-Cbz-Phe-Ala, Z-Phe-Ala[1][2][3] |
| CAS Number | 21881-18-5 |
| Molecular Formula | C₂₀H₂₂N₂O₅ |
| Molecular Weight | 370.41 g/mol |
| SMILES | C--INVALID-LINK----INVALID-LINK--NC(=O)OCc2ccccc2)C(O)=O |
| InChI Key | LEJTXQOVOPDGHS-YOEHRIQHSA-N |
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White to off-white powder |
| Purity | ≥99% (TLC), ≥99% (HPLC) |
| Melting Point | 151-154 °C |
| Optical Rotation | -10.0 ± 0.5° (c=2% in absolute Ethanol) |
| Solubility | Soluble in methanol (~50 mg/mL) |
| Storage Temperature | -20°C to 8°C |
Chemical Structure Visualization
The structure of Z-Phe-Ala-OH consists of a phenylalanine residue linked to an alanine residue via a peptide bond. The N-terminus of phenylalanine is protected by a benzyloxycarbonyl group.
Caption: 2D representation of the Z-Phe-Ala-OH chemical structure.
Experimental Protocols and Methodologies
Z-Phe-Ala-OH is primarily used as a reactant in peptide synthesis and as a substrate in enzymatic assays.
Use in Solid-Phase Peptide Synthesis (SPPS)
Z-Phe-Ala-OH is suitable for solution-phase synthesis. However, a similar dipeptide building block could be used in a solid-phase synthesis workflow. The following is a generalized protocol for incorporating a dipeptide into a growing peptide chain on a solid support using Fmoc chemistry, which is a common alternative to Z-group protection in SPPS.
Objective: To couple a protected amino acid or dipeptide to a resin-bound amino acid.
Materials:
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Rink Amide MBHA resin (or other suitable solid support)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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20% Piperidine in DMF (v/v)
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Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
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Coupling reagents: HBTU, HOBt
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Base: N,N-Diisopropylethylamine (DIPEA)
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Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Protocol Steps:
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Resin Swelling: Swell the resin in DCM, followed by washes with DMF.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid. This exposes the free amine for the next coupling step.
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Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
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Activation & Coupling:
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In a separate vessel, dissolve the incoming protected amino acid (or dipeptide), HBTU, and HOBt in DMF.
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Add DIPEA to activate the carboxyl group.
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Add the activated mixture to the resin.
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Agitate at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.
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-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
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Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.
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Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.
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Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove side-chain protecting groups.
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Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Use as an Enzymatic Substrate
Z-Phe-Ala-OH can be used as a substrate to measure the activity of carboxypeptidases, such as Cathepsin A. The rate of cleavage of the C-terminal alanine can be monitored using various analytical techniques.
Objective: To determine the catalytic activity of an enzyme using Z-Phe-Ala-OH.
Materials:
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Z-Phe-Ala-OH (Substrate)
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Purified enzyme (e.g., Cathepsin A)
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Assay buffer (e.g., sodium acetate buffer, pH 5.0-5.5 for lysosomal enzymes)
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Reaction quench solution (e.g., 10% Trichloroacetic acid)
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HPLC system with a C18 column
Protocol Steps:
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Reagent Preparation: Prepare stock solutions of Z-Phe-Ala-OH and the enzyme in the assay buffer.
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Reaction Setup: In a microcentrifuge tube, combine the assay buffer and the Z-Phe-Ala-OH solution. Pre-incubate at the desired temperature (e.g., 37°C).
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Initiate Reaction: Add the enzyme solution to the tube to start the reaction.
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Time Points: At various time intervals, withdraw an aliquot of the reaction mixture and add it to a separate tube containing the quench solution to stop the reaction.
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Analysis:
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Centrifuge the quenched samples to precipitate the enzyme.
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Analyze the supernatant by reverse-phase HPLC.
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Monitor the decrease in the substrate peak (Z-Phe-Ala-OH) and the increase in the product peak (Z-Phe-OH) over time.
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Data Calculation: Calculate the initial reaction velocity from the rate of product formation or substrate consumption. This data can be used to determine kinetic parameters like Kₘ and Vₘₐₓ.
Biological Context and Applications
While Z-Phe-Ala-OH is primarily a synthetic tool, its applications are geared towards biologically relevant goals, including drug development and enzyme characterization.
Role in Drug Development
Peptides are increasingly important as therapeutic agents. Z-Phe-Ala-OH serves as a fundamental building block in the synthesis of peptide-based drugs. Its use allows for the construction of specific peptide sequences designed to interact with biological targets, such as receptors or enzymes involved in diseases like cancer or metabolic disorders. The stability conferred by the Z-group is beneficial in multi-step solution-phase synthesis campaigns.
Substrate for Cathepsin A
Z-Phe-Ala-OH is a known substrate for Cathepsin A (CTSA), a lysosomal serine carboxypeptidase. CTSA plays a dual role in the cell: it has a protective function within a lysosomal multi-enzyme complex, and it has catalytic activity, inactivating bioactive peptides like angiotensin I and bradykinin. In a research context, Z-Phe-Ala-OH is used to probe the catalytic activity of CTSA, helping to screen for potential inhibitors or to understand the enzyme's mechanism. Dysregulation of cathepsins is implicated in various pathologies, and some cathepsins are known to trigger apoptosis when released from the lysosome, highlighting the importance of studying their function.
Caption: Conceptual pathway showing Cathepsin A release and activity.
